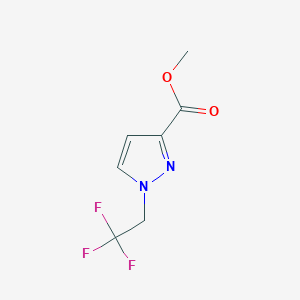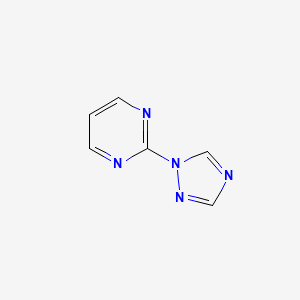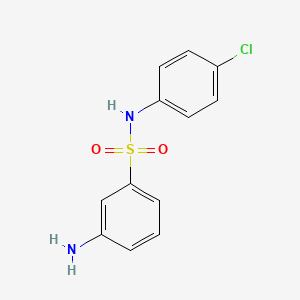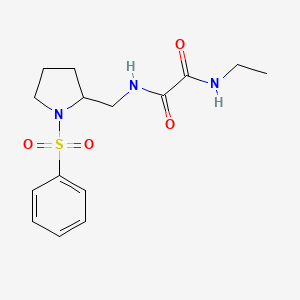
methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Methyl (2,2,2-trifluoroethyl) carbonate is a type of fluorinated linear carbonate . It’s used as an effective additive for improving the performance and stability of lithium-ion batteries . Its outstanding thermal and electrochemical stability makes it a reliable option for high-temperature and high-voltage battery applications .
Synthesis Analysis
While the specific synthesis process for “methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate” is not available, similar compounds such as “methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine” are synthesized under controlled laboratory conditions .Aplicaciones Científicas De Investigación
Herbicidal Activity
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: has been identified as a potent herbicide. It exhibits significant herbicidal activities, particularly against green weeds. A derivative of this compound, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, has shown bleaching activity, which is crucial for post-emergence weed control .
Synthesis of Pyrazole Derivatives
This compound serves as a precursor in the synthesis of various pyrazole derivatives. These derivatives hold an important position in medicinal chemistry due to their wide range of bioactivities, including anticancer, analgesic, anti-convulsant, anti-depressant, anti-inflammatory, antibacterial, antimalarial, and antituberculosis activities .
Agricultural Chemical Research
In the field of agricultural research, the combination of pyrazole molecules with additional heterocycles to form polycyclic systems adds functional diversity. This has led to the development of compounds with enhanced bioactivity, such as metamifop, fenoxaprop, and pyriftalid, which are crucial in the development of new agrochemicals .
Organic Synthesis
The structural motif of methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is valuable in organic synthesis. Its incorporation into larger molecules can introduce desirable properties such as stability and reactivity, which are beneficial in synthesizing complex organic compounds .
Drug Discovery
Due to its versatile chemical structure, this compound is used in drug discovery. It can be modified to create new molecules with potential therapeutic effects. Its derivatives are explored for various pharmacological activities, which could lead to the development of new medications .
Material Science
The unique properties of methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate make it a candidate for developing new materials. Its derivatives can be used to create polymers with specific characteristics, such as increased resistance to environmental factors or enhanced mechanical strength .
Propiedades
IUPAC Name |
methyl 1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-14-6(13)5-2-3-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWPOUHSKSLGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3008368.png)

![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)
![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)
![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)
![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)

![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)

![Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B3008385.png)

![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)

